molecular formula C5H5F2N3O2 B11740867 3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Katalognummer: B11740867
Molekulargewicht: 177.11 g/mol
InChI-Schlüssel: JHUSZLZVAJNZSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains both amino and carboxylic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of difluoromethylpyrazole derivatives with appropriate reagents under controlled conditions. One common method includes the use of difluoromethylpyrazole as a starting material, which undergoes a series of reactions including amination and carboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor binding sites, leading to altered cellular responses .

Vergleich Mit ähnlichen Verbindungen

  • 3-Amino-1-(difluoromethyl)-1,2-dihydropyridin-2-one
  • Trifluoromethylpyridines

Comparison: Compared to similar compounds, 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Eigenschaften

Molekularformel

C5H5F2N3O2

Molekulargewicht

177.11 g/mol

IUPAC-Name

3-amino-1-(difluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C5H5F2N3O2/c6-5(7)10-1-2(4(11)12)3(8)9-10/h1,5H,(H2,8,9)(H,11,12)

InChI-Schlüssel

JHUSZLZVAJNZSM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NN1C(F)F)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.